tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate
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Overview
Description
tert-Butyl N-[4-(dimethylamino)-2-methyl-4-oxobutan-2-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a dimethylamino group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the reaction of tert-butyl carbamate with 4-(dimethylamino)-2-methyl-4-oxobutan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(dimethylamino)-2-methyl-4-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various drugs and bioactive compounds .
Medicine: In medicinal chemistry, this compound is used in the development of new therapeutic agents. It is involved in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to altered cellular functions .
Comparison with Similar Compounds
- tert-Butyl 2-(dimethylamino)-2-phenylethylcarbamate
- tert-Butyl (5-hydroxy-2,2-dimethylpentyl)carbamate
- tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate
- tert-Butyl 4-[3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate
Comparison: Compared to these similar compounds, tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate is unique due to its specific structural features and functional groups. These unique features contribute to its distinct reactivity and applications in various fields. For instance, the presence of the dimethylamino group enhances its solubility and reactivity in organic solvents, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[4-(dimethylamino)-2-methyl-4-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)13-12(4,5)8-9(15)14(6)7/h8H2,1-7H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJNNULAIDEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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